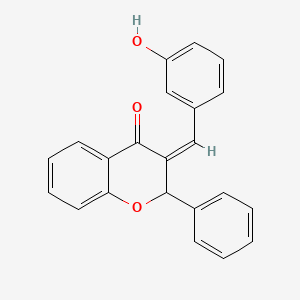

2,3-Dihydro-3-(3-hydroxybenzylidene)flavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dihydro-3-(3-hydroxybenzylidene)flavone, also known as DHKF, is a flavonoid compound. It has been the focus of significant scientific research in recent years. It is a synthetic aurone derivative and is considered an important tyrosinase inhibitor .

Synthesis Analysis

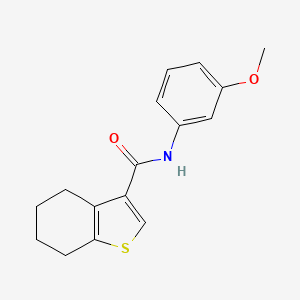

The synthesis of flavones and flavanones like DHKF can be achieved via efficient Pd (II) catalysis . This process provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation .Molecular Structure Analysis

The molecular formula of DHKF is C22H16O3. The molecular weight is 328.367.Chemical Reactions Analysis

The most applied method for the synthesis of flavones and aurones like DHKF is based on the oxidative cyclization of o-hydroxychalcones . Depending on the reaction conditions and the structure of the precursor, in some cases, several cyclization products result simultaneously: flavones, flavanones, flavonols, and aurones .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Flavonoids, such as 2,3-Dihydro-3-(3-hydroxybenzylidene)flavone derivatives, exhibit significant antioxidant activities. These compounds are capable of scavenging free radicals due to their structural features, including hydroxyl group positions and substitutions. The antioxidant activity of these compounds is crucial for protecting cells against oxidative stress-related damages. Studies have shown that the position and number of hydroxyl groups significantly influence their antioxidant capacity, with certain substitutions enhancing their ability to neutralize free radicals (Masek, Chrześcijańska, Latos, & Zaborski, 2017).

Interaction with Adenosine Receptors

Flavonoids and their derivatives have been found to bind to adenosine receptors, which play a role in various physiological processes. The interaction with these receptors indicates the potential therapeutic applications of these compounds in treating conditions influenced by adenosine receptor activities, such as cardiovascular diseases and neurological disorders (Ji, Melman, & Jacobson, 1996).

Effects on Monooxygenase Activities

The influence of flavonoids on monooxygenase activities in liver microsomes has been investigated, revealing their potential to modulate enzyme activities involved in drug metabolism. This suggests flavonoids could impact the pharmacokinetics of co-administered drugs, highlighting the importance of understanding their interactions with liver enzymes (Siess, Leclerc, Canivenc-Lavier, Rat, & Suschetet, 1995).

Antimicrobial Activities

Certain flavonoids exhibit antimicrobial activities against a range of pathogens. This antimicrobial property is attributed to their ability to interfere with microbial cell functions, such as membrane integrity and energy metabolism. The antimicrobial activity of flavonoids highlights their potential as natural preservatives or therapeutic agents against infectious diseases (Drewes & van Vuuren, 2008).

Anti-inflammatory and Anticancer Properties

Flavonoids have been extensively studied for their anti-inflammatory and anticancer properties. These effects are largely due to their ability to modulate signaling pathways involved in inflammation and cell proliferation. The anti-inflammatory activity, for example, is linked to the inhibition of NF-kB and MAPK pathways, reducing the production of pro-inflammatory cytokines and mediators (Ci, Liang, Luo, Yu, Li, Wang, Li, & Deng, 2010).

Wirkmechanismus

Target of Action

2,3-Dihydro-3-(3-hydroxybenzylidene)flavone is a flavonoid derivative that primarily targets the enzyme tyrosinase . Tyrosinase is a multifunctional, glycosylated, and copper-containing oxidase that plays a pivotal role in catalyzing the two key steps of melanogenesis .

Mode of Action

This compound interacts with tyrosinase, inhibiting its activity .

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin, a pigment that protects against the destructive effects of ultraviolet radiation . By inhibiting tyrosinase, this compound can reduce melanin production .

Result of Action

The primary result of the action of this compound is the reduction of melanin production due to the inhibition of tyrosinase . This can lead to a decrease in pigmentation, which may have applications in the treatment of hyperpigmentation disorders .

Eigenschaften

IUPAC Name |

(3Z)-3-[(3-hydroxyphenyl)methylidene]-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O3/c23-17-10-6-7-15(13-17)14-19-21(24)18-11-4-5-12-20(18)25-22(19)16-8-2-1-3-9-16/h1-14,22-23H/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZZFINJNRGQCW-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=CC3=CC(=CC=C3)O)C(=O)C4=CC=CC=C4O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2/C(=C/C3=CC(=CC=C3)O)/C(=O)C4=CC=CC=C4O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-methoxyethyl)-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904688.png)

![1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2904689.png)

![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2904694.png)

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2904707.png)

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)

![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2904709.png)